2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that features a thiophene ring and a tetrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and tetrazole moieties in its structure suggests it may exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of 4-methylthiophene-2-carboxylic acid with an appropriate amine to form the amide linkage. This intermediate is then subjected to cyclization reactions to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with biological membranes, while the tetrazole moiety can form hydrogen bonds with enzymes or receptors. This dual interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: Used in the synthesis of pyrazole derivatives.
2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine: Exhibits antiproliferative activity against cancer cells.
Uniqueness
2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of thiophene and tetrazole rings in its structure. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[4-[(4-methylthiophene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2S/c1-8-6-11(23-7-8)14(22)16-9-2-4-10(5-3-9)20-18-13(12(15)21)17-19-20/h2-7H,1H3,(H2,15,21)(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPIFJBYXRDIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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